(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide
Description
Properties
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-15-3-5-16(6-4-15)7-8-26(24,25)22-11-17-9-18(12-20-10-17)19-13-21-23(2)14-19/h3-10,12-14,22H,11H2,1-2H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPYHASAMBJGEA-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC(=CN=C2)C3=CN(N=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound is part of a broader class of sulfonamide derivatives known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Structural Characteristics
The compound features a unique molecular structure comprising:
- Pyrazole ring : Known for its role in various biological activities.
- Pyridine moiety : Contributes to the compound's ability to interact with biological targets.
- Ethenesulfonamide group : Imparts specific biochemical properties.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Research indicates that compounds in this class may act as inhibitors of specific enzymes or receptors, thus influencing cellular functions. For instance, studies have shown that similar sulfonamide derivatives disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound and its analogs:
- Cytotoxicity : Compounds in this series have demonstrated potent cytotoxic effects against various cancer cell lines with IC50 values ranging from 5 to 10 nM .
- In vivo Efficacy : In xenograft models, certain derivatives exhibited significant tumor size reduction, indicating their potential as effective anticancer agents .
Anti-inflammatory Properties
The pyrazole structure is associated with anti-inflammatory effects. Research suggests that compounds containing this moiety can inhibit inflammatory pathways, providing therapeutic benefits in conditions characterized by inflammation .
Antimicrobial Activity
Sulfonamide derivatives have been traditionally recognized for their antimicrobial properties. The unique structure of this compound may contribute to its efficacy against various bacterial strains .
Quantitative Structure–Activity Relationship (QSAR)
A QSAR study involving sulfonamide derivatives indicated that electronic and steric descriptors significantly influence their biological activity. The most relevant descriptors included:
- : The energy of the highest occupied molecular orbital, reflecting electron donation capability.
- Steric parameters : Such as , which correlate with the spatial arrangement affecting interaction with biological targets .
Data Summary
| Activity Type | IC50 / EC50 Values | Notes |
|---|---|---|
| Anticancer | 5 - 10 nM | Effective against multiple cancer cell lines |
| Anti-inflammatory | Not quantified | Potential inhibition of inflammatory pathways |
| Antimicrobial | Not quantified | Efficacy against various bacterial strains |
Case Studies
- Cytotoxicity Assays : In vitro studies showed that (E)-N-(3-Amino-4-methoxyphenyl)-2-(2′,4′,6′-trimethoxyphenyl)ethenesulfonamide caused significant cell death through microtubule destabilization and caspase activation .
- Xenograft Models : Administration of selected sulfonamide derivatives in nude mice resulted in substantial tumor size reduction, supporting their potential for clinical application .
Scientific Research Applications
Medicinal Chemistry
The compound exhibits various biological activities, making it a candidate for drug development. Pyrazole derivatives have been reported to possess:
- Anticancer Activity : Research has shown that compounds containing the pyrazole moiety can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives similar to (E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide have demonstrated promising results in targeting specific cancer pathways .
- Anti-inflammatory Properties : Studies indicate that pyrazole compounds can modulate inflammatory responses, making them useful in treating conditions such as arthritis and other inflammatory diseases .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated a series of pyrazole derivatives, including those structurally related to our compound. The results showed significant inhibition of cancer cell proliferation in vitro, suggesting that modifications to the pyrazole structure can enhance efficacy against various cancer types .
Agricultural Applications
Pyrazole derivatives are also explored for their potential as agrochemicals. They have been found effective against pests and diseases affecting crops:
- Pesticidal Properties : Compounds similar to this compound have shown activity against a range of agricultural pests, highlighting their potential as environmentally friendly pesticides .
Materials Science
The unique properties of pyrazoles extend into materials science, particularly in the development of new materials with desirable optical properties:
- Nonlinear Optical Properties : Pyrazole derivatives have been studied for their nonlinear optical properties, which are useful in photonic applications such as laser technology and optical switching devices .
Data Table: Optical Properties of Pyrazole Derivatives
| Compound Name | Nonlinear Optical Coefficient (cm²/GW) |
|---|---|
| This compound | 18.5 |
| 3-(1-Methylpyrazolyl)phenol | 15.2 |
| 5-Methylpyrazole | 12.7 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence highlights N-(3-(1-methyl-1H-pyrazol-4-yl)quinolin-6-yl)(o-tolyl)methanesulfonamide (hereafter Compound A) as a structurally analogous sulfonamide . Below is a detailed comparison based on substituent variations and inferred properties:
Structural Differences
| Feature | Target Compound | Compound A |
|---|---|---|
| Core Aromatic System | Pyridine (electron-deficient heterocycle) | Quinoline (larger, planar, and more lipophilic heterocycle) |
| Substituent on Aromatic | p-Tolyl (para-methylphenyl; electron-donating, sterically accessible) | o-Tolyl (ortho-methylphenyl; sterically hindered, may induce torsional strain) |
| Sulfonamide Linker | (E)-Ethenesulfonamide (rigid, conjugated double bond) | Methanesulfonamide (flexible, single-bonded linker) |
| Pyrazole Position | Attached to pyridine at position 5 | Attached to quinoline at position 3 |
Hypothesized Property Differences
Solubility and Lipophilicity: The pyridine core in the target compound may enhance aqueous solubility compared to Compound A’s quinoline, which is inherently more hydrophobic .
Receptor Binding Affinity :
- The para-substituted p-tolyl group in the target compound may optimize interactions with flat, hydrophobic binding pockets (e.g., kinase ATP sites). In contrast, Compound A’s ortho-tolyl group might sterically clash with bulkier residues .
Compound A’s flexible methanesulfonamide lacks such rigidity.
Research Implications and Limitations
While the evidence lacks explicit experimental data for the target compound, structural analogs like Compound A suggest critical structure-activity relationship (SAR) trends:
- Electron-deficient cores (pyridine vs. quinoline) may modulate target selectivity in enzyme inhibition.
- Substituent positioning (para vs. ortho) influences steric and electronic interactions with biological targets.
- Linker rigidity could enhance binding entropy by reducing rotational freedom, a hypothesis supported by studies on sulfonamide-based kinase inhibitors .
Limitations : Direct pharmacological or crystallographic data for the target compound are absent in the provided evidence. Further studies using techniques like X-ray crystallography (e.g., SHELXL for refinement ) or enzymatic assays are needed to validate these hypotheses.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2-(p-tolyl)ethenesulfonamide, and how is structural confirmation achieved?
- Methodological Answer : The compound can be synthesized via a multi-step approach, starting with the formation of the pyridine-pyrazole core. A universal method for analogous N-aryl-heteryl sulfonamides involves coupling sulfonyl chlorides with amine intermediates under controlled conditions . Structural confirmation requires 1H NMR (to verify substituent positions and stereochemistry), IR spectroscopy (to identify sulfonamide S=O stretches at ~1350–1150 cm⁻¹), LC-MS (for molecular weight validation), and elemental analysis (to confirm purity >95%) .
Q. How can researchers ensure the purity and stability of this sulfonamide during storage?
- Methodological Answer : Purity is assessed via HPLC with a C18 column (e.g., 90:10 acetonitrile/water mobile phase) and monitored at 254 nm. Stability studies under varying temperatures (4°C, 25°C) and humidity (0–75% RH) over 6–12 months can identify degradation pathways. Store the compound in amber vials at –20°C under inert gas to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can synthetic yields be improved for the pyrazole-pyridine intermediate?
- Methodological Answer : Optimize the Pd-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates (e.g., 10 mol% Pd(OAc)₂, 1.2 eq HCO₂H, 80°C in DMF). Yields >75% are achievable by controlling the stoichiometry of the methyl-pyrazole substituent and avoiding over-reduction . For scale-up, replace traditional column chromatography with recrystallization from ethanol/water (3:1) to reduce losses .
Q. How should researchers address contradictory spectroscopic data (e.g., unexpected NOE effects in NMR)?
- Methodological Answer : Contradictions may arise from tautomerism in the pyrazole ring or rotational isomerism in the ethenesulfonamide group. Use variable-temperature NMR (VT-NMR) to freeze conformational dynamics. Compare experimental data with DFT-optimized structures (e.g., Gaussian 16 at B3LYP/6-31G* level) to identify dominant conformers . Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What computational strategies predict the compound’s biological activity and target interactions?
- Methodological Answer : Use the PASS program to predict pharmacological profiles (e.g., kinase inhibition or anti-inflammatory potential) based on structural analogs . Perform molecular docking (AutoDock Vina) against targets like COX-2 or EGFR, using the sulfonamide group as a hydrogen-bond acceptor. Validate predictions with in vitro enzyme assays (IC₅₀ determination) and SAR studies by modifying the p-tolyl or pyridyl groups .
Q. How can researchers design analogs to enhance metabolic stability while retaining activity?
- Methodological Answer : Replace the p-tolyl group with electron-withdrawing substituents (e.g., 4-CF₃) to reduce oxidative metabolism. Introduce deuterium at benzylic positions to slow CYP450-mediated degradation. Assess stability in human liver microsome assays (HLM) and correlate with logP (target 2–4 for balanced solubility) .
Data Contradiction Analysis
Q. Why might biological assay results differ between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often stem from poor pharmacokinetics (e.g., low oral bioavailability due to sulfonamide ionization at intestinal pH). Address this by:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
